molecular formula C40H82O5Sn2 B1591237 Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]- CAS No. 3669-02-1

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-

Cat. No. B1591237
CAS RN: 3669-02-1
M. Wt: 880.5 g/mol
InChI Key: DMTINRVJBGOLMJ-UHFFFAOYSA-L
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Description

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-, is a complex compound containing tin and organic groups . It has the molecular formula C40H82O5Sn2 . This compound is organometallic in nature .

Scientific Research Applications

Metal Derivatives and Synthesis

Distannoxanes, including variations like "Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-", have been synthesized for their unique properties and applications. The synthesis of bis(1,3,5,2-oxadiazaborol-2-yloxy)tetrabutyldistannoxanes demonstrates the versatility of distannoxane compounds in creating metal derivatives. These compounds are synthesized through reactions involving amidoxime, boric acid, and dibutyltin oxide, highlighting the potential for creating complex organometallic structures with specific functionalities (Goel & Gupta, 1975).

Organotin Chemistry and NMR Spectroscopy

The study of organotin compounds, including distannoxanes, provides insights into their chemical behavior and structural characteristics. NMR spectroscopy of compounds like tetramethyl-1,3-bis(trimethylsiloxy)distannoxane reveals their dimeric nature in solution and allows for the estimation of the strength of tin-oxygen coordinate bonds. This research underscores the importance of distannoxanes in organotin chemistry and the utility of NMR spectroscopy in elucidating their structures (Considine, Baum, & Jones, 1965).

Asymmetric Distannoxane Dimers

Investigations into asymmetric distannoxane dimers reveal the equilibrium between distannoxane pairs with identical and mixed substitutions. This research demonstrates the complex behavior of distannoxane dimers in solution, offering potential pathways for designing compounds with specific stereochemical properties (Gross, 1989).

Catalysis and Polymerization

Distannoxanes serve as catalysts in various chemical reactions, including transesterification processes critical for polymer synthesis. For example, the catalytic activity of distannoxanes in the polycondensation of α,ω-dicarbomethoxy-1,4-oligobutadiene with a photoreactive diol highlights their role in creating photoreactive polymers. This application showcases the potential of distannoxanes in materials science, particularly in the development of new polymeric materials (Campistron et al., 1997).

Crystal Structure Analysis

The crystal structure analysis of distannoxane derivatives provides detailed insights into their molecular architecture. Studies on compounds like bis(p-fluoro- and pentafluorophenylacetato)tetra-n-butyldistannoxanes reveal diverse dimeric structures despite structural similarities. Such analyses are crucial for understanding the molecular basis of the properties and reactivity of distannoxane compounds (Tiekink et al., 1995).

properties

IUPAC Name

[dibutyl-[dibutyl(dodecanoyloxy)stannyl]oxystannyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTINRVJBGOLMJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82O5Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346517
Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
Source EPA DSSTox
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Molecular Weight

880.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-

CAS RN

3669-02-1
Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane
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Record name 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
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Record name 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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